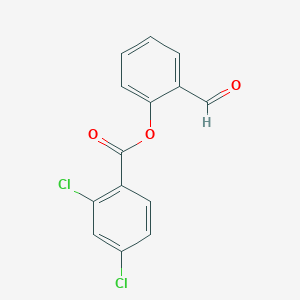
1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide is a complex organic compound characterized by the presence of a pyridinium ion and an isoindoline-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide typically involves the reaction of 2-(1,3-dioxoisoindolin-2-yl)ethanol with pyridine in the presence of a brominating agent. The reaction is carried out under reflux conditions, often using solvents such as toluene or acetonitrile . The yield of the product can be optimized by controlling the reaction temperature and time.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridine
- 2-(1,3-Dioxoisoindolin-2-yl)ethyl pyridinium chloride
- 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)quinolinium bromide
Uniqueness
1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-(2-pyridin-1-ium-1-ylethoxy)isoindole-1,3-dione;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N2O3.BrH/c18-14-12-6-2-3-7-13(12)15(19)17(14)20-11-10-16-8-4-1-5-9-16;/h1-9H,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWVNWTCVSMKE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCON2C(=O)C3=CC=CC=C3C2=O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
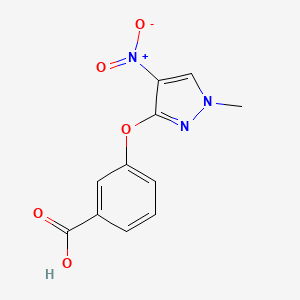
![Methyl 2-(1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidin-4-yl)-2-hydroxyacetate](/img/structure/B2635971.png)

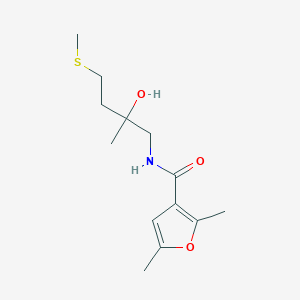
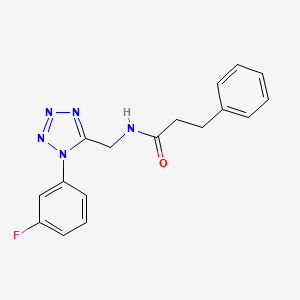
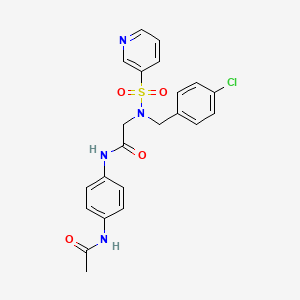
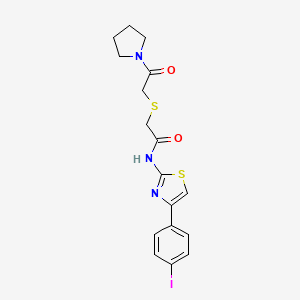
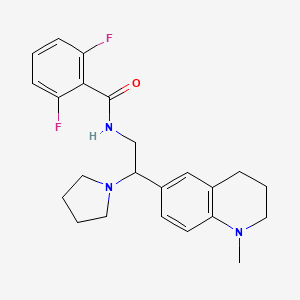
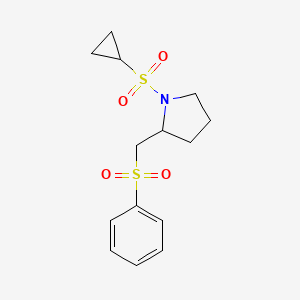
![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2635984.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)
![Methyl 2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2635988.png)
